Fmoc-2-aminoethanethioic S-acid
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Overview
Description
Fmoc-2-aminoethanethioic S-acid, also known as Ethanethioic acid, 2-[(9H-fluoren-9-ylmethoxy)carbonyl]amino-, is a compound with the molecular formula C17H15NO3S and a molecular weight of 313.37 g/mol . This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-aminoethanethioic S-acid typically involves the protection of the amino group with the Fmoc group. One common method is the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Fmoc-2-aminoethanethioic S-acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Substitution: Removal of the Fmoc group to yield the free amine.
Scientific Research Applications
Fmoc-2-aminoethanethioic S-acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for various applications.
Material Science: Applied in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Fmoc-2-aminoethanethioic S-acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under basic conditions without affecting other functional groups . This allows for the stepwise assembly of peptides on a solid support, facilitating the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-COSH: Similar in structure but with a glycine residue.
Fmoc-2-aminoethanethioic acid: Lacks the S-acid group.
Fmoc-2-aminoethanol: Contains an alcohol group instead of a thiol group.
Uniqueness
Fmoc-2-aminoethanethioic S-acid is unique due to the presence of both the Fmoc protecting group and the thiol group, which allows for versatile chemical modifications and applications in peptide synthesis and bioconjugation .
Properties
Molecular Formula |
C17H15NO3S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)ethanethioic S-acid |
InChI |
InChI=1S/C17H15NO3S/c19-16(22)9-18-17(20)21-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,20)(H,19,22) |
InChI Key |
NPJCLVLAVAZHRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)S |
Origin of Product |
United States |
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